benzyl N-(5-azidopentyl)carbamate
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Overview
Description
“5-Azidopentylcarbamic acid benzyl ester” is a chemical compound. It’s an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols . The process, known as esterification, involves reacting an alcohol with a carboxylic acid in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .Molecular Structure Analysis
Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . They feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters undergo various reactions, one of which is hydrolysis . Hydrolysis, literally “splitting with water,” is a reaction where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding . Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Localized Intraligand Charge-Transfer States
The study by Rochester et al. (2009) explores the use of cyclometalated platinum complexes with pendant anisoles, arylamines, among others, for their strong luminescence and efficient sensitization of singlet oxygen. This research could inform about the potential of incorporating azido functional groups, similar to those in "5-Azidopentylcarbamic acid benzyl ester," for modifying the photophysical properties of complexes (Rochester, Develay, Záliš, & Williams, 2009).
Prodrug Design
Parang et al. (2000) discuss the development of prodrugs for AZT, focusing on improving its pharmacokinetic properties by derivatization at the 5'-O position, leading to enhanced anti-HIV activity and other therapeutic benefits. This could be relevant for understanding how ester modifications, akin to those in "5-Azidopentylcarbamic acid benzyl ester," might be used to alter drug properties (Parang, Wiebe, & Knaus, 2000).
Antiviral Activity through Triazine Analogues
Krečmerová et al. (2007) present the synthesis and antiviral activity of triazine analogues of cidofovir, showing how structural modifications can enhance activity against DNA viruses. This indicates the potential of structural derivatization, such as that seen in "5-Azidopentylcarbamic acid benzyl ester," for developing novel antiviral agents (Krečmerová et al., 2007).
Acetyl-11-keto-beta-boswellic Acid and 5-Lipoxygenase
Sailer et al. (1998) explore AKBA's interaction with 5-lipoxygenase as an allosteric regulator, offering a perspective on how azido and ester groups, like those in "5-Azidopentylcarbamic acid benzyl ester," might interact with enzyme targets to modulate activity (Sailer, Schweizer, Boden, Ammon, & Safayhi, 1998).
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes or receptors .
Mode of Action
Benzyl N-(5-azidopentyl)carbamate, like other carbamates, is likely to interact with its targets through its carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Pharmacokinetics
Carbamates, in general, are known for their good chemical and proteolytic stabilities . They are also known for their ability to modulate biological properties and improve stability and pharmacokinetic properties .
Result of Action
Some carbamates have been found to exert inhibitory activity against certain strains of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes or other chemicals in the environment could potentially affect the stability and efficacy of the compound . Furthermore, microbial degradation is an environmental-friendly manner, which achieves degradation by the metabolism of microorganisms .
Biochemical Analysis
Biochemical Properties
Benzyl N-(5-azidopentyl)carbamate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often characterized by the formation of bonds between the carbamate group and the active sites of these enzymes .
Cellular Effects
Carbamates have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Carbamates are known to inhibit enzymes like ACHE and BCHE by carbamylation, a process that involves the addition of a carbamoyl group to these enzymes . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Carbamates are generally known for their stability and are used as protecting groups for amines in organic synthesis .
Dosage Effects in Animal Models
Carbamates have been reported to have dose-dependent effects, with toxic or adverse effects observed at high doses .
Metabolic Pathways
Carbamates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Carbamates, due to their chemical stability and ability to permeate cell membranes, are expected to be distributed widely within cells .
Subcellular Localization
The localization of carbamates and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
Properties
IUPAC Name |
benzyl N-(5-azidopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-17-16-10-6-2-5-9-15-13(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEKZKYLWRVFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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